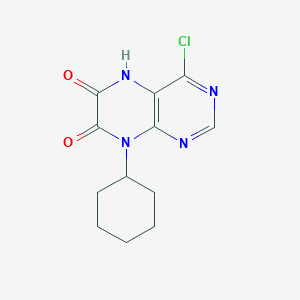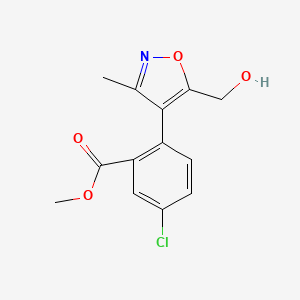![molecular formula C32H34N4O2 B11784138 N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide) CAS No. 192193-79-6](/img/structure/B11784138.png)
N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-([2,2’-Bipyridine]-6,6’-diyl)bis(4-(tert-butyl)benzamide): is a complex organic compound that features a bipyridine core substituted with tert-butyl groups and benzamide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([2,2’-Bipyridine]-6,6’-diyl)bis(4-(tert-butyl)benzamide) typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a nickel-catalyzed dimerization of 2-chloropyridines using manganese powder as the terminal reductant.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.
Formation of Benzamide Functionalities: The benzamide functionalities are introduced through condensation reactions between the bipyridine core and 4-(tert-butyl)benzoic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Transition metal catalysts such as palladium or platinum in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a strong base.
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Amines derived from the reduction of benzamide functionalities.
Substitution: Substituted bipyridine derivatives with various functional groups replacing the tert-butyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N,N’-([2,2’-Bipyridine]-6,6’-diyl)bis(4-(tert-butyl)benzamide) is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be used as catalysts in various organic reactions .
Biology
In biological research, this compound can be used to study the interactions between metal ions and biological molecules. Its ability to form stable complexes with metals makes it a useful tool in bioinorganic chemistry .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. The bipyridine core is known for its ability to interact with DNA and proteins, making it a promising scaffold for drug development .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties .
Wirkmechanismus
The mechanism of action of N,N’-([2,2’-Bipyridine]-6,6’-diyl)bis(4-(tert-butyl)benzamide) involves its ability to form stable complexes with metal ions. The bipyridine core acts as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar bipyridine core with tert-butyl groups but lacks the benzamide functionalities.
N-tert-butyl-4-aminobenzamide: Contains the benzamide functionality but lacks the bipyridine core.
4,4’-Di-tert-butyl-2,2’-bipyridine-6-N-cyanocarboxamidine: A derivative with additional functional groups on the bipyridine core.
Uniqueness
N,N’-([2,2’-Bipyridine]-6,6’-diyl)bis(4-(tert-butyl)benzamide) is unique due to the combination of the bipyridine core and benzamide functionalities, which provide it with distinct chemical and physical properties. This combination allows it to form stable complexes with metal ions and participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
192193-79-6 |
|---|---|
Molekularformel |
C32H34N4O2 |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
4-tert-butyl-N-[6-[6-[(4-tert-butylbenzoyl)amino]pyridin-2-yl]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C32H34N4O2/c1-31(2,3)23-17-13-21(14-18-23)29(37)35-27-11-7-9-25(33-27)26-10-8-12-28(34-26)36-30(38)22-15-19-24(20-16-22)32(4,5)6/h7-20H,1-6H3,(H,33,35,37)(H,34,36,38) |
InChI-Schlüssel |
QLEOQVZSJDXISF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C3=NC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid](/img/structure/B11784056.png)


![tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11784069.png)
![5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11784086.png)
![4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11784089.png)





![6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11784136.png)


